molecular formula C18H24ClN3O B12760803 Ipconazole, (1R,2S,5R)-rel- CAS No. 115850-69-6

Ipconazole, (1R,2S,5R)-rel-

Cat. No.: B12760803
CAS No.: 115850-69-6
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-CGTJXYLNSA-N
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Description

Ipconazole, (1R,2S,5R)-rel-, is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity against various fungal pathogens and its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ipconazole involves several steps, starting with the preparation of the chiral intermediate (1R,2S,5R)-2-isopropyl-5-methylcyclohexylamine. This intermediate is then reacted with triazole derivatives under specific conditions to form the final product . The reaction typically employs diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature .

Industrial Production Methods: Industrial production of Ipconazole follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of flow chemistry and microreactor technology has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ipconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its fungicidal properties .

Common Reagents and Conditions: Common reagents used in the reactions of Ipconazole include diacetoxyiodobenzene, ammonium carbamate, and various triazole derivatives. The reactions are typically carried out in solvents like acetonitrile under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from the reactions of Ipconazole include various triazole derivatives and chiral intermediates. These products are crucial for the compound’s fungicidal activity and its ability to inhibit ergosterol biosynthesis .

Mechanism of Action

Comparison with Similar Compounds

Ipconazole is unique among triazole fungicides due to its chiral structure and broad-spectrum activity. Similar compounds include other triazole fungicides like tebuconazole, propiconazole, and difenoconazole . Compared to these compounds, Ipconazole exhibits higher efficacy against a wider range of fungal pathogens and has a lower risk of resistance development .

List of Similar Compounds:
  • Tebuconazole
  • Propiconazole
  • Difenoconazole

Ipconazole’s unique chiral structure and broad-spectrum activity make it a valuable fungicide in agriculture and a subject of interest in scientific research.

Properties

CAS No.

115850-69-6

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5R)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17+,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-CGTJXYLNSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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